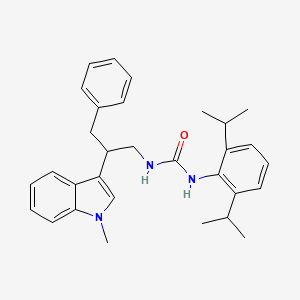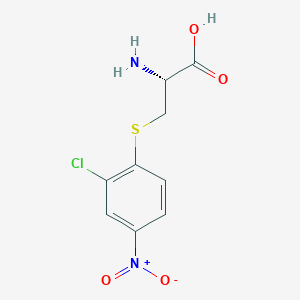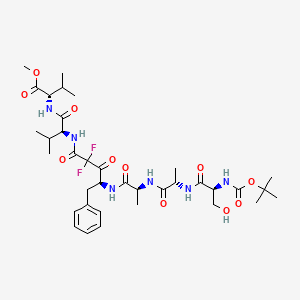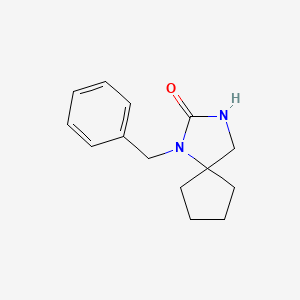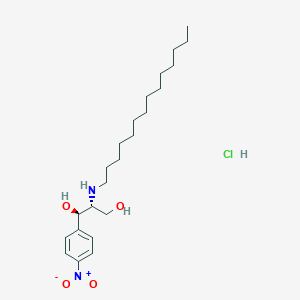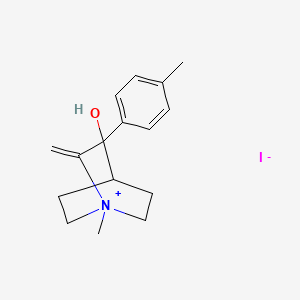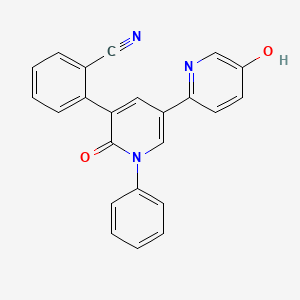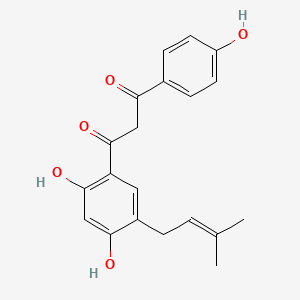
enokipodin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enokipodin C is a highly oxygenated cuparene-type sesquiterpene produced by the mushroom Flammulina velutipes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of enokipodin C involves several steps, including the construction of the quaternary carbon stereocenter on the cyclopentane ring. This has been a significant challenge for synthetic chemists due to the steric congestion around the quaternary carbon. Various research groups have developed different synthetic routes to overcome this challenge .
Industrial Production Methods: this compound is produced by Flammulina velutipes in a mycelial culture medium. The production of enokipodins, including this compound, has not been reported in other members of the genus Flammulina. Some strains of Flammulina rossica have also been confirmed to produce enokipodins in the culture medium .
Chemical Reactions Analysis
Types of Reactions: Enokipodin C undergoes various chemical reactions, including oxidation and reduction. The compound is highly oxygenated, which makes it reactive under certain conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The specific conditions for these reactions vary depending on the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of more oxidized compounds .
Scientific Research Applications
Enokipodin C has been studied for its antimicrobial properties. It has shown activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been found to inhibit the proliferation of the malarial parasite Plasmodium falciparum, indicating its potential use in antimalarial treatments .
Mechanism of Action
The mechanism of action of enokipodin C involves the inhibition of cell wall synthesis in bacteria. Docking studies have indicated that the main targets of this compound are alanine racemase and D-alanyl-D-alanine synthetase, which are essential for bacterial cell wall synthesis .
Comparison with Similar Compounds
Enokipodin C is one of four enokipodins (A, B, C, and D) produced by Flammulina velutipes. These compounds are highly oxygenated cuparene-type sesquiterpenes. Enokipodins B and D are oxidized compounds of enokipodins A and C, respectively. Enokipodin B has shown the strongest antimicrobial activity among the four types of enokipodins .
List of Similar Compounds:- Enokipodin A
- Enokipodin B
- Enokipodin D
This compound is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its biological activity .
Properties
CAS No. |
359701-26-1 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1R,9R,11R)-1,5,12,12-tetramethyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-4,9,11-triol |
InChI |
InChI=1S/C15H20O4/c1-8-5-11-9(6-10(8)16)14(4)12(17)7-15(18,19-11)13(14,2)3/h5-6,12,16-18H,7H2,1-4H3/t12-,14+,15-/m1/s1 |
InChI Key |
DHKFEYFQGRWJNR-VHDGCEQUSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1O)[C@]3([C@@H](C[C@](C3(C)C)(O2)O)O)C |
Canonical SMILES |
CC1=CC2=C(C=C1O)C3(C(CC(C3(C)C)(O2)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


